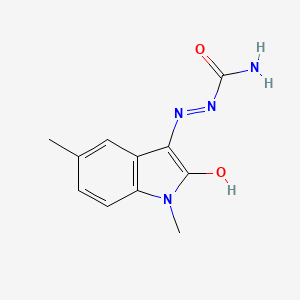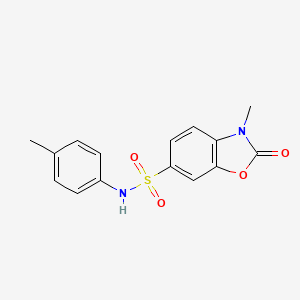
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone, also known as DIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a semicarbazone derivative of indandione, which is a heterocyclic compound containing two carbonyl groups. DIMS has been extensively studied for its potential therapeutic applications as an antitumor agent, antiviral agent, and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also shown antiviral activity against hepatitis B virus and hepatitis C virus. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining normal tissue homeostasis. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in the execution of apoptosis. Additionally, this compound has been found to inhibit the activity of NF-kappaB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of NF-kappaB. Additionally, this compound has been found to exhibit antiviral activity against hepatitis B virus and hepatitis C virus. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone is its potential therapeutic applications as an antitumor agent, antiviral agent, and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone. One potential direction is to investigate the structure-activity relationship of this compound and its derivatives to optimize its therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its derivatives. Furthermore, the potential applications of this compound in combination therapy with other anticancer agents should be investigated. Finally, the potential applications of this compound in other fields, such as antiviral and anti-inflammatory therapy, should be explored.
Métodos De Síntesis
The synthesis of 1,5-dimethyl-1H-indole-2,3-dione 3-semicarbazone involves the condensation reaction of 1,5-dimethyl-1H-indole-2,3-dione with semicarbazide in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the synthesis process is typically around 50%.
Propiedades
IUPAC Name |
(2-hydroxy-1,5-dimethylindol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-6-3-4-8-7(5-6)9(10(16)15(8)2)13-14-11(12)17/h3-5,16H,1-2H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOFQGZJHMHBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)
![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)



![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)
![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)
